6-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
6-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with a difluoromethoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,4-dihydroxy benzaldehyde with chlorodifluoromethane in the presence of anhydrous potassium carbonate and N,N-dimethylformamide at elevated temperatures . The reaction mixture is then worked up to isolate the desired product.
Industrial Production Methods
Industrial production of 6-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine may involve similar synthetic routes but optimized for larger scales. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the pyridine ring or the difluoromethoxy group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
6-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting various diseases.
Industry: The compound finds use in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-(Difluoromethoxy)-3-fluoro-pyridine-2-carbonitrile
- 2-Bromo-3-(difluoromethoxy)pyridine
- 4-[2-(Difluoromethoxy)phenyl]-substituted pyridines
Uniqueness
6-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern and the presence of the difluoromethoxy group. This structural feature can impart distinct physicochemical properties and biological activities compared to other similar compounds .
Properties
Molecular Formula |
C8H6F2N2O |
---|---|
Molecular Weight |
184.14 g/mol |
IUPAC Name |
6-(difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H6F2N2O/c9-8(10)13-6-2-1-5-3-4-11-7(5)12-6/h1-4,8H,(H,11,12) |
InChI Key |
YEQAROAINXKZSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C=CN2)OC(F)F |
Origin of Product |
United States |
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